molecular formula C6H14S B076117 Sulfide, methyl tert-pentyl CAS No. 13286-92-5

Sulfide, methyl tert-pentyl

Cat. No.: B076117
CAS No.: 13286-92-5
M. Wt: 118.24 g/mol
InChI Key: SJOHDSPLOVBXOF-UHFFFAOYSA-N
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Description

Sulfide, methyl tert-pentyl: is an organic compound with the molecular formula C6H14S . It is a type of sulfide, which is a sulfur analog of ethers, where the oxygen atom is replaced by a sulfur atom. .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sulfides like methyl tert-pentyl sulfide can be synthesized through the Williamson ether synthesis method, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . For instance, tert-butoxide ion can react with iodomethane to form tert-butyl methyl sulfide.

Industrial Production Methods: Industrial production of sulfides often involves the sulfuric-acid-catalyzed reaction of alcohols. This method is limited to primary alcohols due to the dehydration of secondary and tertiary alcohols to alkenes .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Sulfides can be oxidized to sulfoxides and sulfones. For example, tert-butyl methyl sulfide can be oxidized to tert-butyl methyl sulfoxide and further to tert-butyl methyl sulfone.

    Reduction: Sulfides can be reduced to thiols.

    Substitution: Sulfides can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as halides can be used in substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted sulfides.

Scientific Research Applications

Chemistry:

    Catalysis: Sulfides are used as ligands in catalytic processes.

    Organic Synthesis: They serve as intermediates in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: Sulfides can act as inhibitors for certain enzymes.

Medicine:

    Drug Development: Sulfides are explored for their potential therapeutic properties.

Industry:

Mechanism of Action

The mechanism of action of sulfides involves their ability to act as nucleophiles due to the presence of the sulfur atom. This nucleophilicity allows them to participate in various chemical reactions, such as substitution and oxidation. The sulfur atom in sulfides can form bonds with various molecular targets, influencing different pathways in chemical and biological systems .

Comparison with Similar Compounds

  • tert-Butyl ethyl sulfide
  • tert-Butyl propyl sulfide
  • tert-Butyl isopropyl sulfide

Comparison:

Properties

IUPAC Name

2-methyl-2-methylsulfanylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14S/c1-5-6(2,3)7-4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOHDSPLOVBXOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20927846
Record name 2-Methyl-2-(methylsulfanyl)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20927846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13286-92-5
Record name 2-Methyl-2-(methylthio)-butane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013286925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-2-(methylsulfanyl)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20927846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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